molecular formula C8H10F3N3OS B4597745 N-allyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

N-allyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B4597745
M. Wt: 253.25 g/mol
InChI Key: CVXBZULZPXSCEY-UHFFFAOYSA-N
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Description

N-allyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C8H10F3N3OS and its molecular weight is 253.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.04966761 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of pyrazole carbothioamides and evaluated their antimicrobial activities. For instance, novel pyrazole-1-carbothioamide derivatives exhibited significant antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus , Escherichia coli , Candida albicans , and Aspergillus fumigates . This suggests potential applications in developing new antimicrobial agents (Chate et al., 2012; Xin-hua et al., 2007).

Anticancer Applications

Compounds with a pyrazole-1-carbothioamide framework have shown promising anticancer activity. Specifically, certain derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines, highlighting their potential as anticancer agents. Molecular docking studies further support their mechanism of action, potentially inhibiting critical pathways in cancer cell proliferation (Radwan et al., 2019).

Chemical Synthesis and Material Science

Research has also focused on the chemical synthesis and characterization of pyrazole carbothioamide derivatives. These compounds have been evaluated for their structural properties and potential applications in material science, such as corrosion inhibition and nonlinear optical properties. For instance, a specific pyrazole carbothioamide heterocycle showed excellent corrosion inhibition efficiency for mild steel in acid medium, which could be beneficial for industrial applications (Boudjellal et al., 2020).

Properties

IUPAC Name

5-hydroxy-N-prop-2-enyl-5-(trifluoromethyl)-4H-pyrazole-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3OS/c1-2-4-12-6(16)14-7(15,3-5-13-14)8(9,10)11/h2,5,15H,1,3-4H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXBZULZPXSCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)N1C(CC=N1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-allyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 2
N-allyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 3
N-allyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 4
N-allyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 5
N-allyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 6
N-allyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.